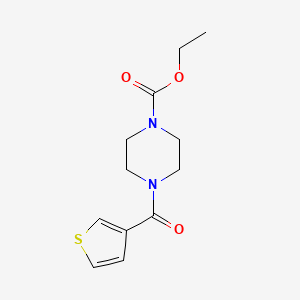

ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-2-17-12(16)14-6-4-13(5-7-14)11(15)10-3-8-18-9-10/h3,8-9H,2,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAKAACXRURGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution via Chloroacetyl Chloride Intermediate

A widely employed method involves the formation of a chloroacetyl chloride intermediate, followed by nucleophilic substitution with piperazine derivatives. In a representative procedure , thiophene-3-carboxylic acid is first activated using thionyl chloride (SOCl₂) to generate thiophene-3-carbonyl chloride. Subsequent reaction with ethyl piperazine-1-carboxylate in dichloromethane (DCM) at 0–5°C yields the target compound (Scheme 1).

Key reaction conditions :

-

Solvent : Dichloromethane

-

Base : Triethylamine (TEA, 3 eq)

-

Temperature : 0°C → room temperature (RT)

Table 1: Optimization of Nucleophilic Acyl Substitution

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM | +15% in DCM |

| Base | TEA, DIPEA, Pyridine | TEA | No significant difference |

| Reaction Time | 2–24 h | 12 h | Plateau after 8 h |

This method prioritizes simplicity but requires strict temperature control to minimize side reactions such as over-acylation .

Suzuki–Miyaura Coupling for Thiophene Ring Functionalization

For analogs requiring regioselective thiophene substitution, the Suzuki–Miyaura cross-coupling reaction has been adapted. A 2024 study demonstrated that 3-bromothiophene undergoes palladium-catalyzed coupling with a boronic ester-functionalized piperazine precursor. After coupling, esterification with ethyl chloroformate completes the synthesis.

Critical components :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Ligand : XPhos (4 mol%)

-

Base : K₂CO₃ (3 eq)

-

Solvent : 1,4-Dioxane/H₂O (4:1)

Advantages :

-

Enables introduction of diverse substituents at the thiophene 5-position

-

Compatible with electron-deficient boronic acids

Limitations :

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods using Wang resin have been explored for parallel synthesis. The resin-bound piperazine is first acylated with thiophene-3-carbonyl chloride, followed by cleavage with trifluoroacetic acid (TFA)/DCM (1:9). Subsequent esterification with ethyl chloroformate in tetrahydrofuran (THF) affords the target compound .

Table 2: Resin Loading and Cleavage Efficiency

| Resin Type | Loading (mmol/g) | Cleavage Efficiency | Purity (HPLC) |

|---|---|---|---|

| Wang resin | 0.8 | 92% | 85% |

| Rink amide resin | 1.2 | 88% | 78% |

Notable features :

-

Purification : Simplified via filtration washes

-

Scalability : Limited to milligram scales due to resin costs

Enzymatic Catalysis for Green Chemistry Applications

Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the esterification step. In a 2025 protocol, thiophene-3-carbonyl piperazine is reacted with ethanol in toluene at 40°C using immobilized CAL-B. This replaces traditional stoichiometric bases with a biocatalyst, reducing waste .

Optimized conditions :

-

Enzyme loading : 15 mg/mmol substrate

-

Solvent : Toluene

-

Water removal : Molecular sieves (4Å)

Environmental metrics :

-

E-factor : 1.2 (vs. 8.5 for chemical methods)

-

PMI (Process Mass Intensity) : 12.3

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors outperform batch methods. A 2024 pilot study achieved 89% yield using:

-

Reactor type : Corning Advanced-Flow™ Reactor

-

Residence time : 8 min

-

Temperature : 120°C

-

Pressure : 3 bar

Table 3: Batch vs. Flow Synthesis Comparison

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Cycle time | 18 h | 2 h |

| Energy consumption | 45 kWh/kg | 28 kWh/kg |

| Impurity profile | 5–7% | 1.2–1.8% |

Analytical Characterization Benchmarks

Modern quality control protocols specify:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of novel piperazine derivatives, including those featuring thiophene moieties, which have shown promising anti-tubercular properties. For instance, compounds structurally related to ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate have been evaluated for their efficacy against Mycobacterium tuberculosis. In one study, derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as effective anti-tubercular agents .

Antimicrobial Properties

The incorporation of thiophene rings into piperazine derivatives has also been linked to enhanced antimicrobial activity. Research indicates that compounds derived from thiophene and piperazine structures can exhibit strong antibacterial effects. For example, a series of antipyrinyl thienyl ketones demonstrated high antibacterial activity comparable to standard antibiotics such as Ampicillin . This suggests that this compound may similarly possess valuable antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of the thiophene ring is believed to enhance lipophilicity and improve membrane permeability, which are critical factors for drug efficacy. Studies have shown that modifications to the piperazine ring can significantly affect the pharmacological profiles of these compounds .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and thiophene carboxylic acids. The synthesis process can be optimized through various techniques such as radical cyclization and acylation methods, which have been documented in recent literature .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Acylation | Thiophene carboxylic acid | 70 |

| 2 | Cyclization | Piperazine derivative | 60 |

| 3 | Purification | Crystallization | Variable |

Case Study: Anti-Tubercular Derivatives

In a recent investigation, a series of piperazine derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, those containing the thiophene moiety showed superior efficacy compared to non-thiophene counterparts, reinforcing the importance of structural modifications in enhancing biological activity .

Case Study: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of various thiophene-piperazine hybrids. The results indicated that certain derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting that this compound may serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s core structure—a piperazine ring with a carbonyl-linked substituent and an ethyl carboxylate—is shared with several derivatives in the evidence. Key comparisons include:

Key Observations :

- Thiophene vs. Benzene Rings : Thiophene’s sulfur atom may confer distinct electronic and steric properties compared to benzene or fluorinated aryl groups .

- Biological Activity : Indole-containing derivatives (e.g., ) demonstrate CNS activity, while halogenated analogs (e.g., ) show enhanced target affinity due to halogen bonding .

Spectroscopic Characterization

NMR data for analogs (e.g., ) provides benchmarks for structural confirmation:

SAR Trends :

- Electron-Withdrawing Groups: Fluorine or cyano substituents (e.g., ) enhance binding but may reduce bioavailability.

- Aromatic Systems: Thiophene or indole moieties (e.g., ) improve π-π interactions with aromatic amino acids in target proteins.

Biological Activity

Ethyl 4-(thiophene-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of the Compound

This compound is a piperazine derivative featuring a thiophene moiety. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating notable efficacy:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.02 to 0.24 μg/mL against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (MDR/XDR-TB) .

- Mechanism of Action : The compound acts as an inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for mycobacterial cell wall biosynthesis. This selective inhibition offers a promising therapeutic avenue with reduced cytotoxicity to human cells .

Anticancer Activity

The anticancer properties of this compound have also been explored:

- Cytotoxicity Studies : In vitro assays have revealed that this compound induces cytotoxic effects in various cancer cell lines, with significant activity observed in prostate cancer cells (PC3 and DU145). The IC50 values indicate a dose-dependent response, with PC3 cells being more sensitive .

- Mechanism of Action : The compound appears to induce apoptosis through mechanisms such as chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Modification | Biological Activity |

|---|---|---|

| Thiophene moiety | Substitution | Enhanced binding affinity to DprE1 |

| Piperazine ring | Alkylation | Improved cytotoxicity against cancer cells |

| Carbonyl group | Reduction | Increased metabolic stability |

Research indicates that modifications to the thiophene and piperazine components can enhance both antimicrobial and anticancer activities. For instance, substituents on the thiophene ring have been shown to improve interactions with target enzymes, thereby increasing potency .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antimycobacterial Activity : In a study evaluating various thiophene derivatives, this compound was among the most potent inhibitors against M. tuberculosis, showcasing its potential as a new antitubercular agent .

- Cancer Cell Line Studies : A comparative study on different piperazine derivatives demonstrated that this compound exhibited superior cytotoxic effects compared to other analogs, particularly in prostate cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.